molecular formula C15H22BNO3S B2534237 4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester CAS No. 2377611-94-2

4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester

Cat. No.: B2534237
CAS No.: 2377611-94-2
M. Wt: 307.22
InChI Key: ZMQRMBGLOORQIH-UHFFFAOYSA-N
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Description

4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a thiophene ring, which is further functionalized with a pyrrolidinocarbonyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield boronic acids.

Scientific Research Applications

4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Research into boron-containing compounds for cancer therapy and other medical applications often involves this compound.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The thiophene ring provides aromatic stability, while the pyrrolidinocarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    Thiophene-2-boronic acid pinacol ester: Similar structure but lacks the pyrrolidinocarbonyl group.

    4-Pyridineboronic acid pinacol ester: Contains a pyridine ring instead of a thiophene ring.

    Phenylboronic acid pinacol ester: Features a phenyl ring in place of the thiophene ring.

Uniqueness: 4-(Pyrrolidinocarbonyl)thiophene-2-boronic acid pinacol ester is unique due to the combination of its boronic ester group, thiophene ring, and pyrrolidinocarbonyl group. This unique structure imparts specific reactivity and selectivity, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

pyrrolidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3S/c1-14(2)15(3,4)20-16(19-14)12-9-11(10-21-12)13(18)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQRMBGLOORQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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